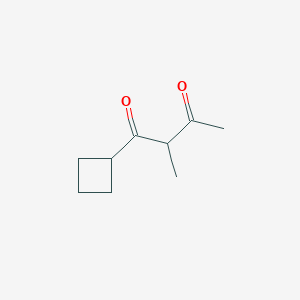

1-Cyclobutyl-2-methylbutane-1,3-dione

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyclobutyl-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-6(7(2)10)9(11)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

WPENRQINMKHOMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Cyclobutyl 2 Methylbutane 1,3 Dione

Retrosynthetic Analysis of the 1-Cyclobutyl-2-methylbutane-1,3-dione Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-Cyclobutyl-2-methylbutane-1,3-dione, the primary disconnections involve the carbon-carbon bonds that form the 1,3-dione and the cyclobutane (B1203170) ring.

The most logical disconnection of the β-dicarbonyl system is at the C-C bond between the carbonyl carbon and the α-carbon, which is a standard approach for molecules synthesized via Claisen-type condensations. This leads to two potential precursor sets. The first involves a cyclobutyl methyl ketone and an ester of propanoic acid. The second involves a cyclobutyl ester and 2-butanone (B6335102).

Further disconnection of the cyclobutane ring can be envisioned through several pathways. A [2+2] cycloaddition approach would deconstruct the ring into two alkene fragments. Alternatively, a cyclodialkylation strategy would involve disconnecting two C-C bonds of the ring, leading to a 1,3-dihalopropane and a malonic ester derivative. These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Methodologies for Constructing the Cyclobutane Moiety

The construction of the strained four-membered cyclobutane ring is a key challenge in the synthesis of 1-Cyclobutyl-2-methylbutane-1,3-dione. Several methodologies can be employed for this purpose.

[2+2] Cycloaddition Reactions in Cyclobutanone (B123998) Synthesis

One of the most common and effective methods for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction. In the context of preparing a precursor for the target molecule, the cycloaddition of a ketene (B1206846) with an alkene to form a cyclobutanone is a particularly attractive strategy.

For instance, the reaction of a suitable ketene, generated in situ from an acyl chloride and a non-nucleophilic base, with an alkene like ethylene (B1197577) can yield a cyclobutanone derivative. The resulting cyclobutanone can then be further functionalized to introduce the remaining structural elements of the target molecule. Lewis acid promotion can enhance the reactivity and selectivity of these cycloadditions, especially with unactivated alkenes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield (%) |

| Dichloroketene | Ethylene | Thermal | 2,2-Dichlorocyclobutanone | Variable |

| Phenylacetyl chloride | Ethylene | Et3N, then heat | 2-Phenylcyclobutanone | Good |

| Acyl chloride | Alkene | EtAlCl2 | Substituted Cyclobutanone | 59-84 |

Ring Formation via Cyclodialkylation and Related Approaches

An alternative approach to the cyclobutane ring is through intramolecular cyclization reactions. Cyclodialkylation, involving the reaction of a 1,3-dihalide with a nucleophilic carbon species, is a classic method for forming four-membered rings. For example, the reaction of a malonic ester derivative with 1,3-dibromopropane (B121459) in the presence of a strong base can lead to a cyclobutane-1,1-dicarboxylate. This intermediate can then be elaborated to the desired cyclobutyl moiety.

Novel Cyclization Strategies for Four-Membered Rings

Recent advances in organic synthesis have introduced novel strategies for constructing cyclobutane rings. These methods often offer improved efficiency, stereocontrol, and functional group tolerance compared to traditional approaches. Examples include transition metal-catalyzed cycloadditions and radical-mediated cyclizations. While not yet applied to the specific target molecule of this article, these emerging methodologies represent a promising area for future synthetic exploration.

Approaches to Install the 1,3-Diketone Functionality

The 1,3-diketone is a key functional group in the target molecule, and its installation can be achieved through several reliable carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Claisen Condensations, Acylations)

The Claisen condensation is a cornerstone of β-dicarbonyl synthesis. This reaction involves the base-mediated condensation of two ester molecules or an ester and a ketone. In a crossed Claisen condensation, a ketone enolate can react with an ester to form a 1,3-diketone. For the synthesis of 1-Cyclobutyl-2-methylbutane-1,3-dione, the enolate of 2-butanone could be reacted with a cyclobutanecarboxylic acid ester. The acidity of the α-hydrogens of the ketone (pKa ~20) is greater than that of the ester (pKa ~25), allowing for selective deprotonation and subsequent reaction.

Alternatively, the direct acylation of a ketone enolate provides a versatile route to 1,3-diketones. This can be achieved by treating the enolate of cyclobutyl methyl ketone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) derived from propanoic acid. "Soft enolization" techniques, which avoid the pre-formation of the enolate, can simplify the procedure and improve yields.

| Ketone/Ester 1 | Ketone/Ester 2 | Base/Conditions | Product Type |

| Ethyl cyclobutanecarboxylate | 2-Butanone | Sodium ethoxide | β-Diketone |

| Cyclobutyl methyl ketone | Propionyl chloride | LDA or MgBr2·OEt2/i-Pr2NEt | β-Diketone |

Selective Oxidation and Functional Group Interconversion Strategies

The construction of the 1,3-dione moiety often relies on the oxidation of precursor molecules or the interconversion of existing functional groups. These strategies are crucial for introducing the desired dicarbonyl functionality at a late stage of a synthetic sequence.

Selective Oxidation: One viable approach to synthesizing 1,3-diketones is the oxidation of β-hydroxy ketones. For a precursor to 1-cyclobutyl-2-methylbutane-1,3-dione, this would involve the selective oxidation of either 1-cyclobutyl-3-hydroxy-2-methylbutan-1-one or 1-cyclobutyl-1-hydroxy-2-methylbutan-3-one. A variety of modern oxidation reagents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromic acid-based oxidations. Catalyst-controlled regiodivergent oxidation of diols has also emerged as a powerful tool, allowing for the selective oxidation of one alcohol group over another based on the catalyst system employed, which could be adapted for precursors with multiple hydroxyl groups. youtube.com For instance, the oxidation of cyclic ketones like indane-1-one to indane-1,3-dione has been achieved using reagents like N-bromosuccinimide (NBS) in DMSO, though stronger oxidants can lead to ring cleavage. nih.gov This highlights the need for carefully selected conditions to prevent over-oxidation or undesired side reactions.

Functional Group Interconversion (FGI): Functional group interconversion provides an alternative route to the 1,3-dione structure. ub.edufiveable.me This can involve several key transformations:

Acylation of Ketones: The most classical approach is the Claisen condensation, involving the reaction of a ketone with an ester under basic conditions. nih.govijpras.com To synthesize the target molecule, cyclobutyl methyl ketone could be reacted with methyl propionate (B1217596) in the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Hydration of Alkynones: The hydration of a corresponding alkynone precursor, such as 1-cyclobutyl-2-methylbut-1-yn-3-one, can yield the 1,3-dione. This transformation can be catalyzed by various metal complexes. nih.gov

Rearrangement Reactions: Certain cyclic 1,2-diones can undergo base-catalyzed benzilic acid-type rearrangements to form new carboxylic acid derivatives, demonstrating the utility of rearrangements in modifying carbonyl frameworks. beilstein-journals.org

Reductive Acylation: A rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones with acid chlorides offers a direct method for synthesizing 1,3-diketones. acs.org This approach could be applied to an enone precursor to introduce the second carbonyl group regioselectively.

These FGI strategies offer flexibility in synthetic design, allowing chemists to choose starting materials and reaction pathways that are most efficient and compatible with other functional groups present in the molecule.

Stereoselective Synthesis of Enantiomerically Pure 1-Cyclobutyl-2-methylbutane-1,3-dione Derivatives

The presence of a stereocenter at the 2-position of 1-cyclobutyl-2-methylbutane-1,3-dione necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure derivatives. nih.gov Such methods are critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of a chiral β-diketone, a chiral auxiliary could be incorporated into either the ketone or the acylating agent. A common approach involves the use of chiral oxazolidinones, as developed by Evans. wikipedia.org

Synthetic Scheme Example:

Acylation: A chiral oxazolidinone is acylated with cyclobutylacetyl chloride to form an N-acyl oxazolidinone.

Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., LDA) to form a stereochemically defined enolate. The chiral auxiliary blocks one face of the enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, such as methyl iodide. The bulky auxiliary directs the approach of the electrophile to the less hindered face, resulting in a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched 2-(cyclobutylacetyl)propanoic acid derivative, which can then be converted to the target 1,3-dione.

Other auxiliaries, such as pseudoephedrine amides or camphorsultams, can also be employed to achieve high levels of diastereoselectivity in alkylation reactions. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. wiley-vch.de

Diastereoselective and Enantioselective Allylation/Crotylation: A notable method involves the direct, highly regioselective and enantioselective allylation of β-diketones. nih.gov While this adds a different functional group, the principle can be extended to other alkylations. In this method, a chiral silicon Lewis acid catalyst activates the β-diketone towards reaction with an allylating agent. The reaction proceeds with high regioselectivity for unsymmetrical diketones and excellent enantioselectivity. A similar crotylation reaction can establish two adjacent stereocenters with high control. nih.gov

Catalytic Asymmetric Alkylation: Developing a direct catalytic asymmetric α-alkylation of a β-dicarbonyl compound like 1-cyclobutylbutane-1,3-dione (B1425677) with methyl iodide would be an ideal route. This typically involves a chiral phase-transfer catalyst or a chiral metal complex that coordinates to the enolate and directs the approach of the electrophile.

Asymmetric Diels-Alder Reactions: For constructing complex cyclic precursors, asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids are exceptionally powerful. wiley-vch.denih.gov This could be used to synthesize a cyclobutane-containing precursor with defined stereochemistry, which is then carried through to the final diketone product.

The table below summarizes some catalytic systems used in asymmetric transformations relevant to the synthesis of chiral dicarbonyl compounds.

| Catalyst System | Transformation | Substrate Type | Stereoselectivity | Reference |

| Chiral Silicon Lewis Acid | Allylation | β-Diketones | High ee and regioselectivity | nih.gov |

| Cu(II)/Bis(oxazoline) | Diels-Alder | Acryloyl-oxazolidinones | High ee | wiley-vch.de |

| AgOAc/(S)-QUINAP | 1,3-Dipolar Cycloaddition | Azomethine Ylides | High ee | acs.org |

| Chiral Phosphoric Acid | Addition Reactions | 2-Alkenylindoles | High dr and er | nih.gov |

Investigation of Catalytic Systems in the Synthesis of Substituted Diketones and Cyclobutanes

The synthesis of 1-cyclobutyl-2-methylbutane-1,3-dione involves the formation of both a substituted diketone and a cyclobutane ring. Catalytic methods are paramount for the efficient and selective construction of both these structural motifs.

Catalysis in Diketone Synthesis: Transition metal catalysis has become indispensable for forming C-C bonds in diketone synthesis. nih.gov

Palladium-catalyzed reactions: Decarboxylative coupling reactions and α-carbonylative arylations catalyzed by palladium complexes are effective methods for creating β-diketone structures. nih.gov

Rhodium-catalyzed reactions: As mentioned, Rh-catalyzed reductive α-acylation of enones is a powerful tool for the direct synthesis of 1,3-diketones. acs.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been successfully used as organocatalysts to mediate the acylation of α-haloketones, providing a metal-free alternative for 1,3-diketone synthesis. nih.govacs.org

Catalysis in Cyclobutane Synthesis: The construction of the cyclobutane ring, a strained four-membered carbocycle, often requires specialized catalytic methods. rsc.org

[2+2] Cycloadditions: The [2+2] cycloaddition of two alkene partners is the most direct method for forming a cyclobutane ring. harvard.edu Catalytic enantioselective versions of this reaction have seen significant development, providing access to chiral cyclobutanes. nih.govresearchgate.net Various transition metal catalysts, often based on cobalt or iron, can promote these transformations with high stereocontrol. researchgate.net

Functionalization of Pre-formed Rings: An alternative strategy involves the catalytic enantioselective functionalization of existing cyclobutenes or cyclobutanones, which serves to install desired substituents and stereocenters onto the four-membered ring. researchgate.netresearchgate.net

The table below presents a selection of catalytic systems used for these key transformations.

| Catalyst System | Transformation | Substrate Scope | Key Features | Reference(s) |

| RhCl(PPh₃)₃ / Et₂Zn | Reductive α-Acylation | α,β-Unsaturated Ketones | Direct synthesis of 1,3-diketones | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Intermolecular Acylation | α-Haloketones, Aldehydes | Organocatalytic, metal-free | nih.govnih.gov |

| Chiral Cobalt Complexes | [2+2] Cycloaddition | Alkenes, Alkynes, Allenes | High enantioselectivity and diastereoselectivity | researchgate.net |

| Gold(I) Complexes | Ring Expansion | Alkynyl Cyclopropanols | Forms cyclobutanones | harvard.edu |

Theoretical Chemistry and Computational Studies of 1 Cyclobutyl 2 Methylbutane 1,3 Dione

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental in elucidating the molecular geometry and electronic properties of molecules like 1-Cyclobutyl-2-methylbutane-1,3-dione. These computational techniques provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Cyclobutyl-2-methylbutane-1,3-dione, DFT calculations would be instrumental in determining its most stable conformations. The presence of the flexible cyclobutyl ring and the methyl group, as well as the rotatable bonds within the butane-1,3-dione backbone, suggests that the molecule can exist in several conformational states.

DFT calculations, employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), would be used to perform a conformational search. nih.gov This involves systematically exploring the potential energy surface of the molecule to identify all possible low-energy conformers. For each conformer, the geometry is optimized to find the structure with the minimum energy. Subsequent frequency calculations are performed to confirm that these optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies. The relative energies of the different conformers would indicate their relative populations at a given temperature. For instance, in related difluorinated alkanes, DFT calculations have shown that the introduction of substituents significantly influences the conformational preferences of the carbon chain. acs.orgnih.gov

Table 1: Illustrative Relative Energies of Hypothetical Conformers of 1-Cyclobutyl-2-methylbutane-1,3-dione Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

| A | 0.00 |

| B | 1.25 |

| C | 2.80 |

| D | 4.10 |

| This table is illustrative and does not represent actual experimental or calculated data for 1-Cyclobutyl-2-methylbutane-1,3-dione. |

A key characteristic of 1,3-diketones is the existence of tautomeric equilibria between the diketo and keto-enol forms. researchgate.net The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. mdpi.com The position of this equilibrium is highly dependent on the solvent and the nature of the substituents on the diketone backbone. mdpi.comorientjchem.org

Computational studies, again primarily using DFT, can accurately predict the relative stabilities of the keto and enol tautomers of 1-Cyclobutyl-2-methylbutane-1,3-dione. By calculating the Gibbs free energies of both tautomers in the gas phase and in various solvents (using implicit solvent models like the Polarizable Continuum Model, PCM), the equilibrium constant for the tautomerization can be determined. bohrium.com It is generally observed that the enol form is more stable in the gas phase and in non-polar solvents, while polar solvents can stabilize the diketo form by disrupting the intramolecular hydrogen bond. orientjchem.org

Table 2: Illustrative Calculated Relative Stabilities of Keto and Enol Tautomers of a Generic 1,3-Diketone in Different Media

| Medium | Relative Gibbs Free Energy (ΔG, kcal/mol) (Enol vs. Keto) |

| Gas Phase | -17.89 |

| Cyclohexane | -17.34 |

| Carbon Tetrachloride | -17.27 |

| Methanol | -16.55 |

| Water | -16.50 |

| Data adapted from a computational study on 3-phenyl-2,4-pentanedione (B1582117) and is illustrative for a typical 1,3-diketone system. orientjchem.org |

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of the HOMO and LUMO of 1-Cyclobutyl-2-methylbutane-1,3-dione can be readily calculated using quantum chemical methods.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net For 1-Cyclobutyl-2-methylbutane-1,3-dione, the HOMO would likely be localized on the enolate form, while the LUMO would be associated with the carbonyl carbons. FMO analysis can be used to predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions. acs.orgmdpi.com

Table 3: Illustrative Frontier Molecular Orbital Energies for the Keto and Enol Forms of a Generic 1,3-Diketone

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Keto | -7.5 | -1.2 | 6.3 |

| Enol | -6.8 | -0.9 | 5.9 |

| This table is illustrative and does not represent actual calculated data for 1-Cyclobutyl-2-methylbutane-1,3-dione. |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 1-Cyclobutyl-2-methylbutane-1,3-dione over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

An MD simulation would reveal the conformational landscape of 1-Cyclobutyl-2-methylbutane-1,3-dione by showing how the molecule explores different conformations at a given temperature. This can be particularly insightful for understanding the flexibility of the cyclobutyl ring and the rotational barriers of the single bonds. Furthermore, MD simulations can be used to study the interactions of the molecule with solvent molecules, providing a more detailed picture of solvation effects on its structure and dynamics.

Reaction Pathway Analysis and Transition State Modeling for Proposed Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 1-Cyclobutyl-2-methylbutane-1,3-dione, this would involve modeling proposed chemical transformations, such as its synthesis via a Claisen condensation or its participation in subsequent reactions. nih.gov

By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. youtube.com The geometry of the transition state provides crucial information about the mechanism of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. For instance, the tautomerization between the keto and enol forms proceeds through a transition state that can be computationally characterized. bohrium.com

Prediction of Advanced Spectroscopic Signatures via Computational Methods

Computational methods can be used to predict various spectroscopic properties of 1-Cyclobutyl-2-methylbutane-1,3-dione, which can aid in its experimental characterization. By calculating the vibrational frequencies of the optimized molecular geometry, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net This can be compared with an experimental spectrum to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the ultraviolet-visible (UV-Vis) spectrum. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, providing further valuable data for structural elucidation. acs.org These computational predictions of spectroscopic signatures are invaluable for confirming the identity and purity of synthesized 1-Cyclobutyl-2-methylbutane-1,3-dione. fraunhofer.de

Advanced Spectroscopic and Diffraction Characterization of 1 Cyclobutyl 2 Methylbutane 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of 1-Cyclobutyl-2-methylbutane-1,3-dione. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra provide initial insights, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in complex molecules like 1-Cyclobutyl-2-methylbutane-1,3-dione.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 1-Cyclobutyl-2-methylbutane-1,3-dione, COSY would be crucial in tracing the connectivity within the cyclobutyl ring and the methyl and ethyl fragments of the butane-1,3-dione chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying quaternary carbons (like the carbonyl carbons in the dione) and for connecting the different structural fragments of the molecule, such as linking the cyclobutyl ring to the dione backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This information is vital for determining the stereochemistry and preferred conformation of the molecule.

Table 1: Predicted ¹H NMR Data for 1-Cyclobutyl-2-methylbutane-1,3-dione (Note: This table is predictive and based on general chemical shift values for similar functional groups. Actual experimental values may vary.)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (on butane (B89635) chain) | ~1.1 | d | 3H |

| CH (on butane chain) | ~3.5 | q | 1H |

| CH₂ (cyclobutyl) | ~1.8-2.3 | m | 6H |

| CH (cyclobutyl) | ~3.8 | p | 1H |

| CH₃ (ethyl group) | ~1.0 | t | 3H |

| CH₂ (ethyl group) | ~2.5 | q | 2H |

Table 2: Predicted ¹³C NMR Data for 1-Cyclobutyl-2-methylbutane-1,3-dione (Note: This table is predictive and based on general chemical shift values for similar functional groups. Actual experimental values may vary.)

| Carbon Atom | Chemical Shift (ppm) |

| C=O (carbonyls) | ~200-210 |

| CH (on butane chain) | ~50-60 |

| CH₃ (on butane chain) | ~15-20 |

| CH (cyclobutyl, attached to C=O) | ~55-65 |

| CH₂ (cyclobutyl) | ~20-30 |

| CH₂ (ethyl group) | ~30-40 |

| CH₃ (ethyl group) | ~10-15 |

Solid-State NMR for Crystalline Forms and Polymorphs

For the analysis of 1-Cyclobutyl-2-methylbutane-1,3-dione in its solid, crystalline form, solid-state NMR (ssNMR) is a critical tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of ¹³C nuclei. ssNMR is particularly useful for:

Characterizing Crystalline Forms: Different crystalline forms, or polymorphs, of a compound will often give distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions.

Studying Molecular Packing: ssNMR can provide insights into how the molecules are arranged in the crystal lattice.

Investigating Dynamics: This technique can be used to study molecular motions in the solid state, such as ring puckering in the cyclobutyl moiety.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For 1-Cyclobutyl-2-methylbutane-1,3-dione, the most prominent absorption bands would be the strong C=O stretching vibrations of the dione functional group, typically appearing in the region of 1700-1740 cm⁻¹. C-H stretching and bending vibrations of the alkyl and cyclobutyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is often complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa. For instance, the C-C skeletal vibrations might be more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1-Cyclobutyl-2-methylbutane-1,3-dione (Note: This table is predictive and based on typical frequency ranges for the indicated bonds.)

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Diketone) | Stretching | 1700 - 1740 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Cyclobutyl) | Stretching | 2850 - 3000 |

| C-C | Stretching/Bending | 800 - 1300 |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic patterns that aid in structural elucidation.

For 1-Cyclobutyl-2-methylbutane-1,3-dione, HRMS would confirm the molecular formula of C₉H₁₄O₂. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for β-diketones include α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements if a suitable gamma-hydrogen is present.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 1-Cyclobutyl-2-methylbutane-1,3-dione (Note: This table is predictive.)

| Ion | m/z (exact mass) | Possible Formula |

| [M]⁺ | 154.0994 | C₉H₁₄O₂ |

| [M-CH₃]⁺ | 139.0759 | C₈H₁₁O₂ |

| [M-C₂H₅]⁺ | 125.0603 | C₇H₉O₂ |

| [M-C₄H₇]⁺ | 99.0446 | C₅H₇O₂ |

| [C₄H₇CO]⁺ | 83.0497 | C₅H₇O |

| [CH₃CO]⁺ | 43.0184 | C₂H₃O |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For 1-Cyclobutyl-2-methylbutane-1,3-dione, X-ray diffraction analysis would reveal:

Molecular Conformation: The exact puckering of the cyclobutane (B1203170) ring and the conformation of the butane-1,3-dione chain in the crystalline state.

Bond Parameters: Precise measurements of all bond lengths and angles, which can provide insights into electronic effects within the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure.

Table 5: Hypothetical Crystallographic Data for 1-Cyclobutyl-2-methylbutane-1,3-dione (Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclobutyl 2 Methylbutane 1,3 Dione

Acid-Base Properties and Enolization Behavior of the 1,3-Diketone System

The presence of two carbonyl groups flanking the α-carbon (C2) significantly increases the acidity of the proton at this position. This heightened acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized over both oxygen atoms and the α-carbon, which makes the formation of the enolate thermodynamically favorable. The alkyl substituents, a methyl group and a cyclobutyl group, are electron-donating and may slightly decrease the acidity compared to unsubstituted β-diketones.

1-Cyclobutyl-2-methylbutane-1,3-dione exists in a dynamic equilibrium between its diketo form and two enol tautomers. This keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds. nih.gov The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-six-membered ring. rsc.org

The position of this equilibrium is highly sensitive to the solvent. rsc.orgcdnsciencepub.com In nonpolar solvents, the enol form is predominant as the intramolecular hydrogen bond is favored. rsc.org Conversely, in polar protic solvents, the diketo form becomes more significant because the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol. missouri.eduresearchgate.net

| Solvent Type | Predominant Tautomer | Primary Stabilizing Interaction |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Enol | Intramolecular Hydrogen Bonding |

| Polar Aprotic (e.g., DMSO) | Enol | Stabilization of the enol by strong hydrogen bond acceptor solvent. missouri.edu |

| Polar Protic (e.g., Water, Ethanol) | Diketo | Intermolecular Hydrogen Bonding with Solvent |

Nucleophilic and Electrophilic Reactivity at Carbonyl Centers and Alpha-Positions

The dual functionality of 1-Cyclobutyl-2-methylbutane-1,3-dione allows it to act as both a nucleophile and an electrophile.

Nucleophilic Reactivity: Upon deprotonation with a suitable base, the compound forms a highly stabilized enolate. This enolate is a potent carbon nucleophile, readily participating in a variety of bond-forming reactions at the α-carbon. A primary example is the SN2 alkylation, where the enolate attacks an alkyl halide to introduce a new substituent at the α-position. youtube.comyoutube.comyoutube.com Given that the α-carbon is already substituted, this would lead to the formation of a quaternary carbon center.

Electrophilic Reactivity: The carbonyl carbons of the diketone are electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to condensation reactions. For instance, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can produce isoxazoles. These reactions are crucial in the synthesis of heterocyclic compounds. The electrophilicity of the carbonyl carbon can be enhanced by the presence of a Lewis acid.

Ring-Opening and Ring-Expansion Reactions Involving the Cyclobutane (B1203170) Moiety

The cyclobutane ring in 1-Cyclobutyl-2-methylbutane-1,3-dione is characterized by significant ring strain, which serves as a driving force for ring-opening and ring-expansion reactions. stackexchange.com These transformations typically proceed through carbocationic intermediates and can be promoted by acids or electrophiles. chemistrysteps.commasterorganicchemistry.com

One common pathway is a ring expansion to a more stable cyclopentane or cyclopentene system. chemistrysteps.com If a carbocation is generated on a carbon adjacent to the cyclobutane ring, a rearrangement can occur where a C-C bond of the ring migrates, leading to a five-membered ring. For instance, acid-catalyzed reaction at one of the carbonyl groups could initiate such a rearrangement. stackexchange.com

Ring-opening reactions can also occur, particularly under radical conditions or via cleavage of bonds adjacent to the carbonyl group, a process that can be facilitated by the electronic influence of the diketone system. researchgate.net For example, the Norrish-Yang cyclization of cyclobutyl ketones can lead to bicyclic intermediates that subsequently undergo cleavage. nih.gov

| Reaction Type | Typical Conditions | Driving Force | Potential Product Type |

|---|---|---|---|

| Ring Expansion | Acid-catalyzed (Brønsted or Lewis) nih.gov | Relief of ring strain, formation of a more stable carbocation. stackexchange.comchemistrysteps.com | Substituted cyclopentanone/cyclopentenone |

| Ring Opening | Photochemical (e.g., UV irradiation), Radical initiators | Relief of ring strain, formation of stable open-chain products. | Functionalized octene derivatives |

Metal-Mediated Transformations and Proposed Catalytic Cycles

The 1,3-diketone moiety is an excellent chelating ligand for a wide range of metal ions, forming stable metal β-diketonate complexes. researchgate.netmdpi.comijrbat.in The enolate form of the diketone acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms. These complexes have significant applications in catalysis. rsc.orgresearchgate.net

Metal-Mediated Reactions: Metal complexes of 1-Cyclobutyl-2-methylbutane-1,3-dione can serve as catalysts for various organic transformations. For example, palladium complexes are known to catalyze cross-coupling and carbonylation reactions. nih.gov A proposed catalytic cycle might involve the initial formation of the palladium-diketonate complex, followed by oxidative addition of a substrate (e.g., an aryl halide), migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Manganese-based catalysts have been used in dehydrogenative rearrangements of esters to form 1,3-diketones, highlighting the role of metals in mediating complex transformations of dicarbonyl compounds. cell.com

Kinetic Studies and Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound relies on kinetic studies of analogous systems. The rate of formation of metal complexes with β-diketones, for instance, has been studied extensively. These studies reveal that complex formation often proceeds through the reaction of the metal ion with both the enol and enolate forms of the ligand. iosrjournals.org The rates can be influenced by factors such as the nature of the metal ion and the substituents on the diketone. iosrjournals.org

Mechanistic investigations into alkylation reactions show they proceed via an SN2 pathway involving the nucleophilic enolate. youtube.comorganic-chemistry.org The reaction rate is dependent on the concentration of both the enolate and the electrophile, as well as the nature of the leaving group and solvent.

Similarly, the mechanisms of ring-expansion reactions have been probed. They are understood to involve the formation of a carbocation intermediate, followed by a rate-determining rearrangement step. The stability of the intermediate carbocation and the transition state leading to the expanded ring are key factors controlling the reaction outcome.

Advanced Applications of 1 Cyclobutyl 2 Methylbutane 1,3 Dione in Research and Development

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structural features of 1-Cyclobutyl-2-methylbutane-1,3-dione make it a valuable building block in the synthesis of more complex molecular architectures. The presence of two carbonyl groups flanking a methylated α-carbon provides multiple reactive sites for a variety of chemical transformations. The acidity of the α-proton, influenced by both the adjacent carbonyls and the methyl group, allows for facile enolate formation. This enolate is a potent nucleophile in a range of carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate organic molecules.

The cyclobutane (B1203170) ring itself imparts unique conformational constraints and reactivity to the molecule. researchgate.net This strained ring can influence the stereochemical outcome of reactions at adjacent centers and can participate in ring-opening or rearrangement reactions under specific conditions, providing pathways to novel carbocyclic and heterocyclic systems. For instance, the general reactivity of β-diketones allows them to serve as precursors in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate binucleophiles. The specific substitution pattern of 1-Cyclobutyl-2-methylbutane-1,3-dione would be expected to yield derivatives with unique substitution patterns, potentially influencing their biological activity or material properties.

| Reaction Type | Reagent/Conditions | Potential Product Class | Significance |

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide | α-Substituted β-dicarbonyls | Introduction of further complexity and functional groups. |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dicarbonyls | Formation of new C=C bonds, precursors for Michael additions. |

| Michael Addition | α,β-Unsaturated compound, Base | Poly-functionalized adducts | Elaboration of the carbon skeleton. |

| Heterocycle Synthesis | Hydrazine, Hydroxylamine, Urea | Pyrazoles, Isoxazoles, Pyrimidines | Access to important classes of heterocyclic compounds. |

Coordination Chemistry: Ligand Design and Metal Complex Formation

β-Diketones are renowned for their ability to act as excellent chelating ligands for a wide array of metal ions. The chemistry of 1-Cyclobutyl-2-methylbutane-1,3-dione is dominated by keto-enol tautomerism. The enol form can be deprotonated to yield the corresponding β-diketonate anion, which acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring.

Metal-β-diketonate complexes are widely employed as catalysts in various organic transformations. The specific ligand environment created by 1-Cyclobutyl-2-methylbutane-1,3-dione could lead to catalysts with novel reactivity or selectivity. For example, copper(II) β-diketonate complexes are known to catalyze reactions such as cyclopropanation and C-H insertion reactions of diazo compounds. The unique steric and electronic environment provided by the cyclobutyl and methyl groups could influence the efficiency and stereoselectivity of such catalytic processes. Similarly, lanthanide complexes of β-diketones are valuable as Lewis acid catalysts in a variety of carbon-carbon bond-forming reactions.

| Metal Ion | Potential Catalytic Application | Role of the Ligand |

| Copper(II) | Lewis acid catalysis, Oxidation reactions | Modulates redox potential and steric accessibility of the metal center. |

| Palladium(II) | Cross-coupling reactions | Influences catalyst stability and substrate scope. |

| Rhodium(II) | Carbene transfer reactions | Controls stereoselectivity of the transformation. |

| Lanthanides (e.g., Yb, Sc) | Lewis acid catalysis in Diels-Alder, Friedel-Crafts reactions | Enhances Lewis acidity and provides a chiral environment (if resolved). |

Precursor for the Synthesis of Novel Organic Frameworks and Advanced Materials

The directional bonding and well-defined coordination geometries of metal-β-diketonate complexes make them ideal building blocks for the construction of supramolecular architectures and advanced materials such as Metal-Organic Frameworks (MOFs). The 1-Cyclobutyl-2-methylbutane-1,3-dione ligand, with its specific steric profile, could be exploited to direct the self-assembly of unique supramolecular structures. By judicious choice of metal nodes and potentially further functionalization of the ligand, it may be possible to construct porous frameworks with tailored properties for applications in gas storage, separation, or catalysis.

Investigation as a Core Scaffold for Derivatization in Structure-Activity Relationship Studies (focus on scaffold modification for academic purposes)

In the context of medicinal chemistry and chemical biology, the systematic modification of a core molecular scaffold is crucial for understanding structure-activity relationships (SAR). mdpi.com The 1-Cyclobutyl-2-methylbutane-1,3-dione scaffold, with its distinct cyclobutane and β-dione moieties, presents an interesting platform for such academic investigations. The cyclobutane ring is increasingly recognized as a valuable component in medicinal chemistry, often conferring beneficial pharmacological properties. researchgate.net

Systematic derivatization of this scaffold could involve:

Modification of the cyclobutyl ring: Introducing substituents on the four-membered ring to probe steric and electronic effects.

Variation of the α-substituent: Replacing the methyl group with other alkyl or functional groups to explore its influence on activity.

Elaboration of the butane (B89635) chain: Extending or functionalizing the ethyl group of the butanoyl moiety.

These studies, while academic in nature, are fundamental to elucidating the principles that govern molecular recognition and biological activity, providing a foundation for the future design of more complex and potentially therapeutic molecules.

Exploration of Photochemical Reactions and Their Synthetic Utility

The photochemistry of cyclic diones and related compounds can lead to synthetically useful transformations. For instance, the Norrish-Yang reaction, a well-known photochemical process for ketones, can lead to the formation of cyclobutanol (B46151) derivatives. While the specific photochemical behavior of 1-Cyclobutyl-2-methylbutane-1,3-dione is not extensively documented, related systems such as 2,2,4,4-tetramethylcyclobutanedione derivatives undergo interesting photochemical reactions. uzh.ch For example, photochemical decomposition of related diazo compounds in the presence of a thione analogue of a cyclobutanedione yields thiirane (B1199164) products via a thiocarbonyl S-methylide intermediate. uzh.ch Exploration of the photochemical reactivity of 1-Cyclobutyl-2-methylbutane-1,3-dione could unveil novel rearrangement, cyclization, or fragmentation pathways, providing new synthetic routes to complex carbocyclic frameworks.

Future Research Directions and Outstanding Challenges in 1 Cyclobutyl 2 Methylbutane 1,3 Dione Chemistry

Exploration of Unexplored Reactivity and Novel Synthetic Pathways

A primary challenge in the study of 1-Cyclobutyl-2-methylbutane-1,3-dione is the development of diverse and efficient synthetic routes. The classical Claisen condensation remains a fundamental approach for constructing the β-diketone scaffold. nih.govijpras.com However, future research could focus on novel methodologies that offer greater control over substitution patterns and yield. Alternative strategies such as the hydration of alkynones and decarboxylative coupling reactions present promising avenues for exploration. nih.gov

The reactivity of the cyclobutyl and methyl substituents on the core butane-1,3-dione structure is largely uncharted territory. Investigations into the enzymatic cleavage of the C-C bonds within the β-diketone moiety could reveal novel bioremediation or biocatalytic applications. nih.gov The inherent strain of the cyclobutyl ring may also impart unique reactivity, a feature that warrants detailed mechanistic studies. Furthermore, the development of synthetic pathways starting from β,γ-unsaturated ketones could provide access to a wider range of α-alkenyl-β-diketones derived from the parent compound. nih.gov

Development of Highly Efficient and Sustainable Catalytic Systems for its Derivatization

The derivatization of 1-Cyclobutyl-2-methylbutane-1,3-dione is crucial for tuning its properties for specific applications. Future work should prioritize the development of highly efficient and sustainable catalytic systems. This includes the exploration of biocatalysis, organocatalysis, and metal-based catalysis. nih.gov Organocatalysts, such as N-heterocyclic carbenes (NHCs), have shown promise in the synthesis of other β-diketones and could be adapted for the derivatization of this specific compound. mdpi.com

A significant challenge will be to design catalysts that are not only highly active and selective but also environmentally benign. The use of earth-abundant metal catalysts and the development of recyclable catalytic systems are key goals. For instance, copper-catalyzed C-C(O)C bond cleavage in monoalkylated β-diketones offers a green and practical method for synthesizing α,β-unsaturated ketones, a protocol that could be explored with 1-Cyclobutyl-2-methylbutane-1,3-dione. scirp.org

Integration into Supramolecular Assemblies and Nanostructured Materials

The ability of β-diketones to act as chelating ligands for a wide range of metal ions is a cornerstone of their chemistry. researchgate.net A significant future direction for 1-Cyclobutyl-2-methylbutane-1,3-dione is its use as a building block for supramolecular structures and nanostructured materials. researchgate.netmdpi.com By forming complexes with various metal ions, it is conceivable to construct metal-organic polyhedra (MOPs) with tailored shapes and sizes. acs.org The cyclobutyl group may play a critical role in directing the self-assembly process, leading to novel topologies and functionalities.

The integration of this compound into such assemblies could lead to materials with applications in areas such as gas storage, catalysis, and drug delivery. Poly-β-diketones, which contain multiple β-diketone moieties, are known to form intricate supramolecular metalloclusters and metallo-supramolecular assemblies. researchgate.net Synthesizing multimeric versions of 1-Cyclobutyl-2-methylbutane-1,3-dione could therefore open up a rich area of supramolecular chemistry.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insight

A deeper understanding of the reaction mechanisms involving 1-Cyclobutyl-2-methylbutane-1,3-dione is essential for optimizing existing reactions and discovering new ones. The application of advanced spectroscopic techniques for real-time reaction monitoring is a critical area for future research. Techniques such as in-situ NMR and IR spectroscopy can provide valuable data on the formation of intermediates and transition states. mdpi.comresearchgate.net

The keto-enol tautomerism of β-diketones is a fundamental aspect of their reactivity and can be studied in detail using NMR spectroscopy. mdpi.comasianpubs.org Spectro-electrochemical measurements could also be employed to investigate the electronic coupling in metal complexes of this compound. mdpi.com These advanced analytical methods will be indispensable for elucidating the intricate details of reaction pathways and for the rational design of new synthetic methodologies.

Predictive Modeling of Reactivity and Properties Through Advanced Computational Chemistry

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. For 1-Cyclobutyl-2-methylbutane-1,3-dione, density functional theory (DFT) and other quantum chemical methods can be used to model its structure, electronic properties, and reaction pathways. Such studies can provide insights into the stability of different tautomers and the activation barriers for various reactions.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of 1-Cyclobutyl-2-methylbutane-1,3-dione and its derivatives with their physicochemical properties and biological activities. researchgate.net These predictive models can accelerate the discovery of new applications for this compound by allowing for the virtual screening of large numbers of derivatives.

Green Chemistry Approaches to the Synthesis and Applications of the Compound

Embracing the principles of green chemistry is paramount for the future of chemical synthesis and applications. For 1-Cyclobutyl-2-methylbutane-1,3-dione, this entails developing synthetic routes that minimize waste, use non-toxic reagents and solvents, and are energy-efficient. The use of ultrasound or microwave-assisted synthesis could offer greener alternatives to conventional methods. researcher.life

Furthermore, exploring the use of this compound in environmentally friendly applications is a key research direction. For example, its potential as a biodegradable chelating agent for metal extraction from contaminated water could be investigated. mdpi.com The development of catalytic applications that operate under mild, environmentally benign conditions will also be a significant contribution to sustainable chemistry. scirp.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclobutyl-2-methylbutane-1,3-dione, and how can ring strain in the cyclobutyl group be mitigated?

- Methodological Answer : Synthesis of strained cyclobutane derivatives often involves strategies like [2+2] photocycloadditions or ring-contraction reactions. For diketones, condensation of cyclobutanecarboxylic acid derivatives with methyl ketones under acidic catalysis (e.g., H₂SO₄) could be explored. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product . Ring strain can be minimized by stabilizing intermediates with bulky substituents or using low-temperature conditions to control exothermicity . Validation via NMR (¹H/¹³C) and IR spectroscopy is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 1-Cyclobutyl-2-methylbutane-1,3-dione?

- Methodological Answer :

- NMR : ¹H NMR detects methyl and cyclobutyl proton environments (δ 1.5–2.5 ppm for cyclobutane; δ 2.1–2.3 ppm for diketone α-protons). ¹³C NMR identifies carbonyl carbons (δ 200–210 ppm) and cyclobutane carbons (δ 25–35 ppm) .

- IR : Strong C=O stretches near 1700–1750 cm⁻¹ confirm diketone functionality .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO groups) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the thermodynamic stability and reactivity of 1-Cyclobutyl-2-methylbutane-1,3-dione?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, ring strain, and frontier molecular orbitals. Quantitative Structure-Property Relationship (QSPR) analyses correlate substituent effects (e.g., methyl vs. cyclobutyl groups) with stability and reaction kinetics. Software like Gaussian or ORCA can simulate transition states for diketone reactivity (e.g., enolization or nucleophilic additions) .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalysts) to identify outliers .

- Microspectroscopic Imaging : Use techniques like AFM-IR or Raman microscopy to map surface adsorption and reactive intermediates in heterogeneous systems .

- Isotopic Labeling : Track ¹³C-labeled diketone carbons to elucidate mechanistic pathways via NMR or LC-MS .

Q. How does the cyclobutyl moiety influence the compound’s application in enzyme inhibition studies (e.g., alcohol dehydrogenase)?

- Methodological Answer : The rigid cyclobutane ring may enhance binding affinity to enzyme active sites by restricting conformational flexibility. Synthesize analogs with varying ring sizes (e.g., cyclohexyl vs. cyclobutyl) and assay inhibition kinetics (IC₅₀, Ki) using UV-Vis spectroscopy (NADH depletion at 340 nm). Molecular docking (AutoDock Vina) predicts binding modes and steric clashes .

Q. What advanced purification techniques address challenges in isolating 1-Cyclobutyl-2-methylbutane-1,3-dione from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Utilize C18 columns with acetonitrile/water gradients for high-purity isolation.

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) under controlled cooling rates to optimize crystal lattice formation .

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition .

Methodological and Safety Considerations

Q. How should researchers design experiments to ensure reproducibility and safety when handling reactive diketones?

- Methodological Answer :

- Safety Protocols : Use fume hoods, nitrile gloves, and explosion-proof equipment for volatile solvents. Store diketones under inert gas (N₂/Ar) to prevent oxidation .

- Experimental Design : Follow factorial design (e.g., Taguchi methods) to optimize reaction conditions with minimal trials. Include negative controls (e.g., substrate-free reactions) to identify side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.